

Application Notes and Protocols for EPI-7170

Administration in Xenograft Models

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Compound of Interest

Compound Name: EPI-7170
Cat. No.: B12401693

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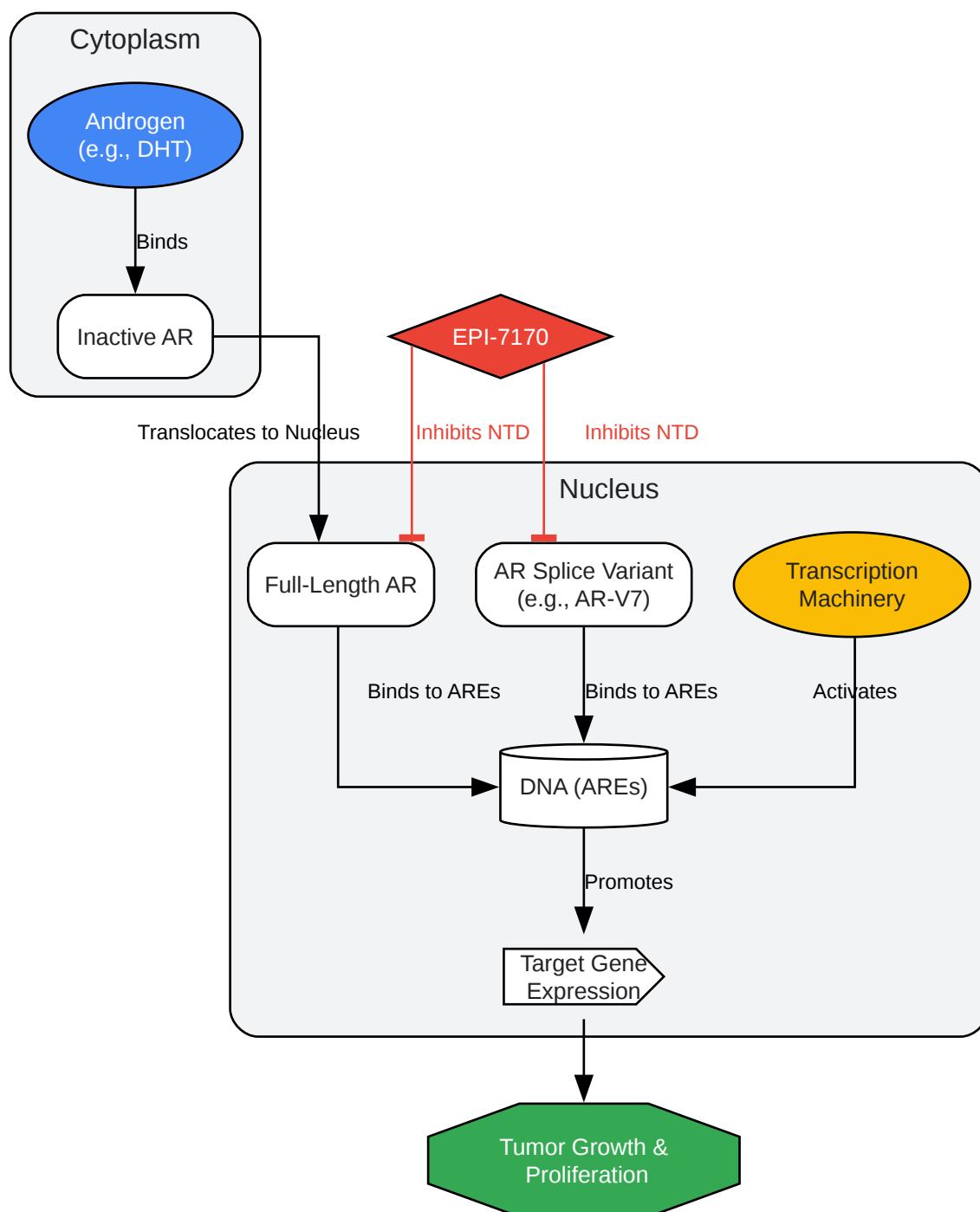
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **EPI-7170** in preclinical xenograft models of cancer. **EPI-7170** is a next-generation androgen receptor (AR) N-terminal domain (NTD) antagonist that effectively inhibits the transcriptional activity of both full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs).[1][2][3][4] This unique mechanism of action makes it a promising therapeutic agent for treating castration-resistant prostate cancer (CRPC), particularly tumors that have developed resistance to second-generation anti-androgens like enzalutamide.

Mechanism of Action

EPI-7170, an analog of ralaniten, targets the disordered N-terminal domain of the androgen receptor, a region essential for its transcriptional activity.[4][5][6] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), **EPI-7170**'s activity is independent of ligand binding and can therefore overcome resistance mechanisms mediated by AR-Vs that lack the LBD.[4][5] By binding to the NTD, **EPI-7170** induces a conformational change that prevents the recruitment of the transcriptional machinery, thereby inhibiting the expression of AR target genes involved in tumor growth and proliferation.[7] In vitro studies have shown that **EPI-7170** can induce G1 phase cell cycle arrest and reduce the expression of key cell cycle proteins such as CDK4, cyclin D1, and cyclin A2.[1][2][5]

Below is a diagram illustrating the signaling pathway of the androgen receptor and the inhibitory action of **EPI-7170**.



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Caption: Androgen Receptor Signaling and **EPI-7170** Inhibition.

Data Presentation: Efficacy of EPI-7170 in Prostate Cancer Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating **EPI-7170** in various enzalutamide-resistant prostate cancer xenograft models.

Table 1: Monotherapy Efficacy of **EPI-7170**

Xenograft Model	Cell Line	Animal Strain	EPI-7170 Dose & Schedule	Key Findings
CRPC	LNCaP	Castrated hosts	23.3 mg/kg, daily oral	Significant reduction in tumor burden compared to vehicle.[8]
Enzalutamide-Resistant CRPC	LNCaP95	NOD-SCID gamma (castrated)	25 mg/kg, daily oral	Significantly inhibited aggressive tumor growth.[8]
Enzalutamide-Resistant CRPC	VCaP-ENZR	Male NOD/SCID	30 mg/kg, daily oral for 31 days	Significantly reduced tumor volume.[1][2]

Table 2: Combination Therapy Efficacy of **EPI-7170** with Enzalutamide

Xenograft Model	Cell Line	Animal Strain	Treatment Groups	Key Findings
Enzalutamide-Resistant CRPC	VCaP-ENZR	Male NOD/SCID	1. Vehicle2. Enzalutamide (20 mg/kg)3. EPI-7170 (30 mg/kg)4. Combination	Combination therapy significantly decreased tumor volume compared to enzalutamide alone. [2] [5] Decreased levels of FL-AR and AR-V7 in harvested xenografts. [1]

Experimental Protocols

This section provides detailed methodologies for conducting in vivo studies with **EPI-7170** in xenograft models.

Protocol 1: Evaluation of EPI-7170 in an Enzalutamide-Resistant Prostate Cancer Xenograft Model

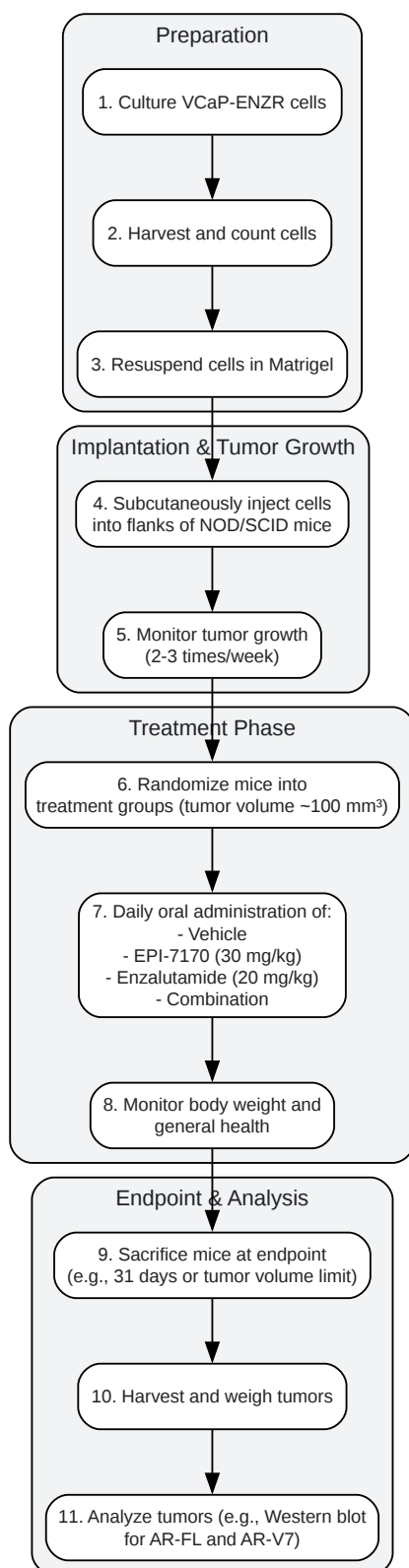
Objective: To assess the anti-tumor activity of **EPI-7170** as a monotherapy and in combination with enzalutamide in an enzalutamide-resistant CRPC xenograft model.

Materials:

- Cell Line: VCaP-ENZR or LNCaP95 (enzalutamide-resistant prostate cancer cells expressing AR-V7)
- Animals: 6-8 week old male NOD/SCID mice[\[1\]](#)
- EPI-7170**: Powder form

- Enzalutamide: Powder form
- Vehicle: DMSO or other appropriate vehicle
- Cell Culture Media: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
- Matrigel: (Corning)
- Calipers
- Animal balance

Experimental Workflow Diagram:



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